molecular formula C22H26ClFN8O B12631794 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-

2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-

Cat. No.: B12631794
M. Wt: 472.9 g/mol
InChI Key: GYIWMFHGPQGUIL-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, coupling reactions, and other organic transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler pyrimidine derivative with similar core structure but different substituents.

    4,5-Diaminopyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness

2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

The compound 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the derivation from 2,4-diaminopyrimidine frameworks. The introduction of various substituents at specific positions on the pyrimidine ring is crucial for enhancing its biological properties. The structure typically features:

  • Pyrimidine core : Central to its activity.
  • Chloro and fluoro substitutions : These halogen atoms are known to influence the lipophilicity and biological interactions of the compound.
  • Morpholine group : This moiety may enhance solubility and bioavailability.

Anticancer Properties

  • Cell Line Studies : Various studies have evaluated the anticancer efficacy of similar pyrimidine derivatives. For instance, compounds with a 2,4-diaminopyrimidine core have shown moderate to excellent potency against diverse cancer cell lines such as A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) with IC50 values ranging from 1.98 to 5.52 μM .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves:
    • Induction of apoptosis through mitochondrial membrane potential disruption.
    • Cell cycle arrest, particularly at the G2-M phase.
    • Inhibition of tumor cell migration .

Antimicrobial Activity

Research indicates that certain derivatives exhibit antibacterial properties. For example, modifications on the pyrimidine core can lead to significant changes in antibacterial activity against various strains . The presence of specific substituents can enhance or diminish this activity.

Immunomodulatory Effects

Studies have highlighted that some 2,4-pyrimidinediamine compounds act as potent inhibitors of immune cell degranulation (mast cells, basophils). This effect is attributed to their ability to block Fc receptor-mediated signaling pathways, which are crucial in allergic responses and inflammation .

Case Studies

  • Case Study on Cancer Treatment :
    • A novel derivative demonstrated significant antiproliferative effects against ALK-positive cancer cells, outperforming existing treatments like Ceritinib in terms of efficacy .
    • The compound induced apoptosis and cell cycle arrest in vitro, suggesting its potential as a therapeutic agent for ALK-addicted cancers.
  • Case Study on Immunology :
    • In vitro studies showed that certain derivatives effectively inhibited degranulation in mast cells, indicating a potential application in treating allergic conditions .

Research Findings Summary

Study Focus Key Findings IC50 Values (μM)
Anticancer ActivityPotent against A549, HCT-116, PC-3, MCF-7; induces apoptosis1.98 - 5.52
Antimicrobial ActivityVariable effectiveness based on structural modificationsNot specified
Immunomodulatory EffectsInhibits mast cell degranulation via Fc receptor blockadeNot specified

Properties

Molecular Formula

C22H26ClFN8O

Molecular Weight

472.9 g/mol

IUPAC Name

4-N-[[4-[[(2-chloro-5-fluoropyrimidin-4-yl)amino]methyl]phenyl]methyl]-2-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C22H26ClFN8O/c23-21-29-15-18(24)20(31-21)28-14-17-3-1-16(2-4-17)13-27-19-5-6-25-22(30-19)26-7-8-32-9-11-33-12-10-32/h1-6,15H,7-14H2,(H,28,29,31)(H2,25,26,27,30)

InChI Key

GYIWMFHGPQGUIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC=CC(=N2)NCC3=CC=C(C=C3)CNC4=NC(=NC=C4F)Cl

Origin of Product

United States

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